LogP Comparison: Target Compound vs. (3-Ethoxy-4-methoxybenzyl)amine and N-Phenyl Analog
The experimental/computational LogP of N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine (free base) is 3.76 (XLogP3 = 3.4), which is significantly higher than the primary benzylamine analog (3-ethoxy-4-methoxybenzyl)amine (CAS 108439-67-4, PSA ~44.5 Ų) and the N-phenyl analog (N-(3-ethoxy-4-methoxybenzyl)-N-phenylamine, CAS 101781-84-4, PSA ~15.3 Ų, LogP ~4.0) . The pentan-3-yl chain introduces rotatable bonds (n=8) and a single H-bond donor, whereas the primary amine has two H-bond donors and the N-phenyl analog has zero .
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.76 (experimental) / 3.4 (XLogP3); TPSA = 30.5 Ų; H-bond donors = 1; Rotatable bonds = 8 |
| Comparator Or Baseline | (3-Ethoxy-4-methoxybenzyl)amine (CAS 108439-67-4): TPSA ~44.5 Ų, H-bond donors = 2. N-(3-ethoxy-4-methoxybenzyl)-N-phenylamine (CAS 101781-84-4): LogP ~4.0, TPSA ~15.3 Ų, H-bond donors = 0. |
| Quantified Difference | ΔLogP ~0.2–0.4 units (vs. N-phenyl analog); 2-fold difference in TPSA (vs. primary amine); H-bond donor count differs by 1 (vs. primary amine) |
| Conditions | In silico prediction using XLogP3 algorithm; experimental LogP from ChemSpider/ChemSrc |
Why This Matters
Differences in LogP and H-bond donor capacity directly affect reversed-phase HPLC retention times, solid-phase extraction recovery, and partitioning in liquid-liquid extraction workflows—critical for analytical method development and impurity profiling.
